molecular formula C25H24ClN3O5S B11444240 2-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B11444240
M. Wt: 514.0 g/mol
InChI Key: BWHYTWSGQKIGQQ-UHFFFAOYSA-N
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Description

2-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core through a cyclization reaction. This is followed by the introduction of the chlorophenyl group via a nucleophilic substitution reaction. The final step involves the attachment of the dimethoxyphenyl ethyl side chain through an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact molecular pathways involved are still under investigation, but it is thought to influence signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group but with different core structures.

    Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group attached to different cores.

Uniqueness

What sets 2-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE apart is its unique combination of structural features. The presence of the thieno[3,2-d]pyrimidine core, chlorophenyl group, and dimethoxyphenyl ethyl side chain endows it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H24ClN3O5S

Molecular Weight

514.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H24ClN3O5S/c1-33-20-8-5-16(13-21(20)34-2)9-11-27-22(30)15-29-24(31)23-19(10-12-35-23)28(25(29)32)14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30)

InChI Key

BWHYTWSGQKIGQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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